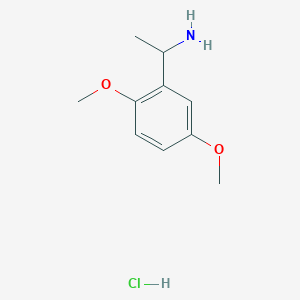

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPHMTMVZQIRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Chemical and Physical Properties

- Molecular Formula : C10H16ClNO2

- Molecular Weight : 217.69 g/mol

- Chemical Structure : The compound features a dimethoxy-substituted phenyl group attached to an ethanamine backbone.

This structure contributes to its interactions with various neurotransmitter systems, particularly the serotonin receptors.

Pharmacological Applications

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is primarily studied for its psychoactive effects, which are linked to its action as a serotonin receptor agonist.

5-HT2A Receptor Agonism

Research indicates that compounds related to this compound exhibit significant binding affinity to the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects. This receptor's activation is associated with various psychological phenomena:

- Psychedelic Experiences : Users report altered sensory perception and cognitive processes.

- Potential Therapeutic Uses : Investigations into the therapeutic potential for conditions such as depression and PTSD are ongoing. Studies suggest that psychedelics can facilitate profound emotional breakthroughs in therapeutic settings.

Synthetic Pathways

The synthesis of this compound typically involves classical organic reactions such as reductive amination. This method allows for the formation of the amine from corresponding ketones or aldehydes with amines under acidic conditions.

Case Study 1: Neurotoxicity Assessment

A study published in PubMed Central explored the neurotoxic effects of similar compounds within the 2C family. The findings indicated that high doses could lead to severe physiological responses including tachycardia and hallucinations. This underscores the need for careful dosage regulation in both recreational and therapeutic contexts .

Case Study 2: Therapeutic Potential in Mental Health

Recent clinical trials have examined the efficacy of psychedelics in treating mental health disorders. For instance, a study highlighted that patients receiving psychedelic-assisted therapy reported significant reductions in anxiety and depressive symptoms post-treatment . These findings support further exploration into the therapeutic applications of this compound.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other compounds in the same class reveals variations in potency and receptor selectivity:

| Compound Name | Binding Affinity (pM) | Primary Target | Effects |

|---|---|---|---|

| 1-(2,5-Dimethoxyphenyl)ethan-1-amine | High | 5-HT2A | Psychedelic effects |

| 25I-NBOMe | Very High | 5-HT2A | Severe toxicity reported |

| 2C-E | Moderate | 5-HT2A | Hallucinogenic effects |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Neurotransmitter Systems: The compound may interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters like serotonin and dopamine.

Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-donating groups (e.g., methyl, propyl) increase steric bulk and lipophilicity, prolonging metabolic stability and duration of action .

- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) enhance receptor binding affinity via electronic effects. For example, the trifluoromethyl analog (Compound 18) exhibits potent serotonin reuptake inhibition (SSRI) activity .

- Thioether substituents (e.g., methylthio in 2C-T) improve membrane permeability but may reduce aqueous solubility compared to methoxy groups .

Solubility and Stability

- The hydrochloride salt form enhances water solubility across all analogs, though lipophilic substituents (e.g., propyl, methylthio) reduce solubility in polar solvents .

- The target compound’s melting point (~214–216°C) aligns with analogs like 2-(4-methoxyphenyl)ethan-1-amine hydrochloride (mp 214–216°C) , suggesting similar crystalline stability.

Biological Activity

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, commonly referred to as 2C-H , is a compound belonging to the substituted phenethylamine class. It is structurally characterized by a dimethoxy group at the 2 and 5 positions of the phenyl ring, which contributes to its unique chemical properties. This compound has garnered attention primarily for its potential psychoactive effects and its role as a precursor in the synthesis of other psychedelic substances.

- Chemical Formula : C10H16ClNO2

- Molecular Weight : 219.7 g/mol

- CAS Number : Not available in common databases.

The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and pharmacology.

The specific mechanism of action of this compound remains largely unknown due to limited research. However, based on its structural similarities to other psychoactive phenethylamines, it is hypothesized that it may interact with serotonin receptors in the brain, particularly the 5-HT2A receptor, which is known to mediate hallucinogenic effects. This interaction could potentially lead to altered mood and perception .

Pharmacological Profile

Research indicates that 2C-H may be susceptible to rapid breakdown by monoamine oxidase enzymes in the body, which could limit its psychoactive effects. This hypothesis is supported by the absence of documented human trials and the lack of dosage or effect duration information in scientific literature .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2C-H (2,5-Dimethoxyphenethylamine) | Dimethoxy substitution | Less studied than derivatives; potential psychoactive properties |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Bromine substitution at para position | Well-documented psychedelic effects |

| Mescaline (3,4,5-trimethoxyphenethylamine) | Three methoxy groups | Naturally occurring psychedelic from peyote cactus |

| 4-AcO-DMT (4-Acetoxy-N,N-dimethyltryptamine) | Tryptamine structure with acetoxy group | Known for hallucinogenic properties |

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, anecdotal reports suggest varying subjective experiences among users. The absence of clinical trials limits our understanding of its safety profile and therapeutic potential.

Notable Observations:

- Users have reported effects similar to those of other psychedelics but with less intensity.

- Potential for adverse reactions due to its structural similarity to more potent compounds like 25I-NBOMe, which has been associated with severe psychological effects and toxicity .

Future Directions for Research

Given the limited understanding of this compound's biological activity, future research should focus on:

- In Vitro Studies : To elucidate its interaction with serotonin receptors and other neurotransmitter systems.

- Clinical Trials : To assess safety profiles and psychoactive effects in controlled environments.

- Synthesis of Derivatives : Exploring variations that may enhance therapeutic benefits while minimizing risks.

Q & A

Q. What are the standard synthesis protocols for 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, and what key reagents are involved?

The synthesis typically employs reductive amination or nitro-group reduction. For example, a NaBH₄/CuCl₂ system can reduce nitro precursors to the target amine hydrochloride in 10–30 minutes under ambient conditions. Key reagents include nitroalkenes (e.g., 2,5-dimethoxynitrostyrene), sodium borohydride, and copper(II) chloride. Post-reaction purification involves crystallization or column chromatography, with yields >80% reported in optimized protocols .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming purity?

Characterization relies on -NMR, -NMR, and mass spectrometry (MS). For instance, -NMR peaks for the ethanamine backbone appear at δ 2.8–3.2 ppm (quartet, CH₂NH₂), while aromatic protons from the dimethoxyphenyl group resonate at δ 6.5–7.0 ppm. Purity ≥95% is confirmed via HPLC with UV detection (λmax ~255 nm) and elemental analysis .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt is hygroscopic and highly soluble in water (>50 mg/mL). Stability tests indicate decomposition at temperatures >150°C. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Continuous flow reactors enhance mixing and temperature control, reducing side reactions like over-reduction. Solvent optimization (e.g., using THF/water mixtures) and stoichiometric adjustments (e.g., 1.2 eq NaBH₄) improve yields to >90%. Real-time monitoring via inline IR spectroscopy helps track intermediate formation .

Q. What methodologies are used to study its interactions with serotonin receptors (e.g., 5-HT₂A), and how does structural modification affect biased agonism?

Radioligand binding assays (using -ketanserin) and β-arrestin recruitment assays (e.g., BRET/FRET) quantify receptor affinity and signaling bias. Substituents at the 4-position (e.g., methylthio or propylthio groups) enhance β-arrestin bias, as seen in analogs like 2C-T-7 .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Meta-analyses of SAR studies reveal that methoxy group positioning (2,5 vs. 3,4) alters receptor subtype selectivity. For example, 2,5-dimethoxy substitution favors 5-HT₂A over 5-HT₂C, while 4-substituents modulate efficacy. Cross-validation using orthogonal assays (e.g., calcium flux vs. cAMP) clarifies functional outcomes .

Q. What strategies are effective for scaling up synthesis while maintaining high enantiomeric purity?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) achieves >99% ee. Pilot-scale runs in continuous flow systems with immobilized catalysts reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.